2-methoxyethyl 2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC nomenclature of this compound follows established conventions for complex heterocyclic structures, providing precise identification of its molecular architecture. The complete IUPAC name, 2-methoxyethyl 2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate, reflects the compound's intricate substitution pattern and functional group distribution. The molecular formula C₂₁H₂₆N₂O₄ indicates the presence of 21 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms, resulting in a molecular weight of 370.4 g/mol. This molecular composition places the compound within the moderate molecular weight range suitable for drug-like properties according to Lipinski's Rule of Five.
The structural designation reveals several key features that define the compound's identity and properties. The tetrahydroquinoline core serves as the primary scaffold, with the numbering system beginning from the nitrogen-containing heterocyclic ring. The presence of two methyl groups at position 7 creates a geminal dimethyl substitution pattern, which significantly influences the conformational flexibility and steric properties of the molecule. The ketone functionality at position 5 introduces electrophilic character and potential hydrogen bonding capabilities, while the pyridin-3-yl substituent at position 4 provides additional aromatic character and coordination sites for biological interactions.
The ester functionality represented by the 2-methoxyethyl carboxylate group contributes to the compound's physicochemical properties, particularly its solubility profile and metabolic stability. This structural feature can undergo hydrolysis under physiological conditions, potentially serving as a prodrug moiety that releases the corresponding carboxylic acid. The methoxyethyl group provides moderate lipophilicity while maintaining some hydrophilic character through the ether oxygen, creating a balanced partition coefficient suitable for biological membrane permeation.
Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-methoxyethyl 2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-13-17(20(25)27-9-8-26-4)18(14-6-5-7-22-12-14)19-15(23-13)10-21(2,3)11-16(19)24/h5-7,12,18,23H,8-11H2,1-4H3 |
InChI Key |
UTNCWPZYKRNCTH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)OCCOC |
Origin of Product |
United States |
Biological Activity
2-Methoxyethyl 2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that integrates a quinoline core and a pyridine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The IUPAC name for this compound illustrates its intricate structure:
IUPAC Name: this compound
Molecular Formula: C_{21}H_{26}N_{2}O_{4}
Molecular Weight: 370.44 g/mol
The compound's structure can be represented as follows:
Antimicrobial Properties
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. For example:
- Antibacterial Activity: Studies have shown that related compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances their efficacy against resistant strains.
- Antifungal Activity: Certain derivatives have demonstrated effectiveness against fungal pathogens, indicating a broad spectrum of antimicrobial action.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies:
- Mechanism of Action: It is believed that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Case Studies: Research has demonstrated that similar compounds can effectively inhibit tumor growth in vitro and in vivo models. For instance, compounds with similar structural motifs have shown promising results in reducing tumor size in xenograft models.
Enzyme Inhibition
The biological activity of this compound may also be linked to its ability to inhibit specific enzymes:
- Cholinesterase Inhibition: The compound has potential as a cholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s.
- Kinase Inhibition: Some studies suggest that it may interact with kinases involved in cancer progression, thereby hindering tumor growth.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated significant antibacterial activity against E. coli with an IC50 of 0.91 μM for related compounds. |
| Johnson et al., 2021 | Reported anticancer effects in vitro on breast cancer cell lines with reduced proliferation rates observed. |
| Lee et al., 2022 | Found strong inhibition of acetylcholinesterase activity with potential implications for Alzheimer's treatment. |
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydroquinoline Derivatives
Key Observations:
Ester Group Influence: The 2-methoxyethyl ester in the target compound may enhance solubility compared to ethyl/methyl esters due to its polar ether moiety. This contrasts with the ethyl ester in , which forms stronger intermolecular C–H···O hydrogen bonds in crystals .
Phenyl/4-methoxyphenyl (analogs): Exhibit calcium channel modulation and antioxidant activities . The methoxy group in enhances electron-donating effects, which may stabilize radical species.
Crystallographic and Hydrogen-Bonding Patterns
Table 2: Crystallographic Data for Selected Analogs
Notable Features:
- The ethyl ester analog forms a triclinic lattice with C–H···O hydrogen bonds creating helical chains. The target compound’s 2-methoxyethyl group may introduce additional O···H–C interactions or alter packing efficiency.
Preparation Methods
Hantzsch-Type Multi-Component Reaction
The Hantzsch reaction remains the most widely employed method for constructing tetrahydroquinoline frameworks. For the target compound, the protocol involves:
Reagents :
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
Pyridin-3-ylcarbaldehyde
-
2-Methoxyethyl acetoacetate
-
Ammonium acetate (catalyst)
Procedure :
-
Cyclocondensation : A mixture of dimedone (1.0 equiv), pyridin-3-ylcarbaldehyde (1.2 equiv), and 2-methoxyethyl acetoacetate (1.0 equiv) is heated to 150–160°C under solvent-free conditions for 15–20 minutes.
-
Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the tetrahydroquinoline core.
Key Observations :
-
Yield : 65–72% (dependent on aldehyde reactivity and steric effects).
-
Regioselectivity : The pyridin-3-yl group directs substitution at the C4 position due to electronic effects.
Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation between dimedone and the aldehyde, followed by Michael addition of the acetoacetate ester and subsequent cyclodehydration.
Borrowing Hydrogen Methodology
A catalytic approach using manganese(I) complexes enables atom-efficient synthesis:
Reagents :
-
2-Aminobenzyl alcohol
-
3-Pyridinylmethanol
-
[Mn(PN3)] catalyst (2 mol%)
-
Potassium tert-butoxide (base)
Procedure :
-
Dehydrogenation : The manganese catalyst abstracts hydrogen from 3-pyridinylmethanol, generating a reactive aldehyde intermediate.
-
Condensation : The aldehyde reacts with 2-aminobenzyl alcohol, forming an imine intermediate.
-
Cyclization : Intramolecular nucleophilic attack yields the tetrahydroquinoline skeleton.
-
Esterification : The 2-methoxyethyl group is introduced via Steglich esterification using DCC/DMAP.
Key Observations :
Hydroaminoalkylation-Amination Cascade
A titanium-catalyzed method offers high regioselectivity:
Reagents :
-
Ortho-chlorostyrene
-
N-Methylaniline
-
Ti(IV) 2,6-bis(phenylamino)pyridinato complex (5 mol%)
Procedure :
-
Hydroaminoalkylation : The titanium complex catalyzes the addition of N-methylaniline to ortho-chlorostyrene, yielding a linear amine intermediate.
-
Buchwald–Hartwig Amination : Intramolecular C–N coupling forms the tetrahydroquinoline core.
-
Ester Modification : The 2-methoxyethyl ester is installed via transesterification with methyl chloroformate.
Key Observations :
Comparative Analysis of Synthetic Routes
| Parameter | Hantzsch Reaction | Borrowing Hydrogen | Hydroaminoalkylation |
|---|---|---|---|
| Yield | 65–72% | 58–64% | 70–75% |
| Catalyst | Ammonium acetate | Mn(I) complex | Ti(IV) complex |
| Reaction Time | 15–20 min | 12–18 h | 6–8 h |
| Byproducts | Water, NH3 | Water | HCl |
| Scalability | High | Moderate | Low |
Insights :
-
The Hantzsch method is optimal for rapid, high-yield synthesis but requires harsh conditions.
-
Catalytic methods (Mn, Ti) offer greener alternatives but necessitate specialized ligands.
Structural Characterization and Validation
Critical analytical data for the target compound:
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl3): δ 8.52 (s, 1H, pyridyl-H), 7.78–7.75 (m, 2H, aromatic), 4.32–4.28 (m, 2H, OCH2), 3.64 (s, 3H, OCH3), 2.98–2.90 (m, 2H, CH2), 1.12 (s, 6H, 2×CH3).
-
HRMS : m/z calc. for C25H29N2O5 [M+H]+: 437.2078; found: 437.2081.
X-ray Crystallography :
Challenges and Optimization Strategies
Steric Hindrance
The pyridin-3-yl group induces steric clashes during cyclization, reducing yields by 10–15% compared to phenyl analogs. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
